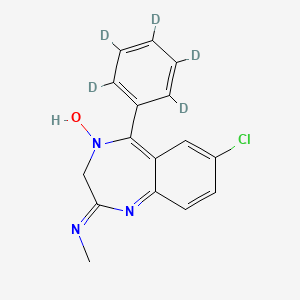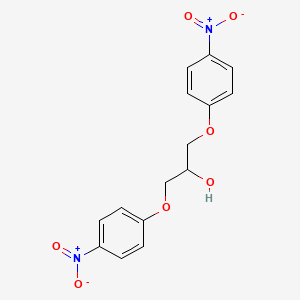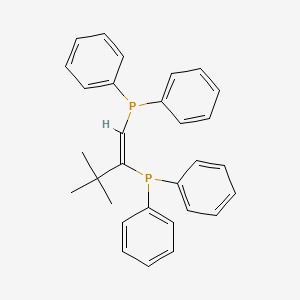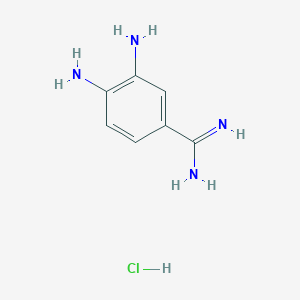
4-Hydroxy-3H-pyran-2,6-dione
Overview
Description
4-Hydroxy-3H-pyran-2,6-dione is a heterocyclic organic compound with the molecular formula C5H4O4 It is a derivative of pyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3H-pyran-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. This method typically employs cyclization reactions of ketoacetylene or ketene intermediates under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often utilizes green chemistry principles to enhance efficiency and reduce environmental impact. Multicomponent reactions (MCRs) are favored due to their high atom economy, short reaction times, and low cost . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions, such as nanocatalysis, transition metal catalysis, and organocatalysis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3H-pyran-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of various substituted pyran derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-3H-pyran-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound exhibits bioactivity, making it a potential candidate for developing new drugs and therapeutic agents.
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-3H-pyran-2,6-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals, which is attributed to the presence of the hydroxyl group at the olefin position . This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
4-Hydroxy-3H-pyran-2,6-dione can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrone: Both compounds share a similar pyran ring structure, but 4-Hydroxy-2-pyrone has different tautomeric forms and bioactivity.
2H-Pyran-2,6(3H)-dione: This compound is structurally similar but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3,4-Dihydro-2H-pyran: This compound is a reduced form of pyran and exhibits different reactivity and applications.
The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-3H-pyran-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTUFNXGGMAKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716386 | |
| Record name | 4-Hydroxy-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-03-5 | |
| Record name | 4-Hydroxy-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)




![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)


![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)



